Tiamenidine Hydrochloride

Description

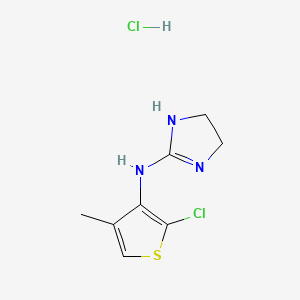

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZYVGSSBVNVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC2=NCCN2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31428-61-2 (Parent) | |

| Record name | Tiamenidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70199273 | |

| Record name | Tiamenidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-83-0 | |

| Record name | Tiamenidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamenidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamenidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMENIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE2T8DW90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiamenidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamenidine (B1682899), an imidazoline (B1206853) derivative, is a centrally-acting antihypertensive agent. Its primary mechanism of action is through agonism at α2-adrenergic receptors, with a significantly lower affinity for α1-adrenergic receptors. Like other compounds in its class, such as clonidine, tiamenidine's therapeutic effects are largely attributed to the modulation of sympathetic outflow from the central nervous system. Evidence also suggests a potential interaction with imidazoline receptors, which may contribute to its overall pharmacological profile. This document provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of Tiamenidine Hydrochloride.

Core Mechanism of Action: Receptor Binding Profile

This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). Its primary molecular target is the α2-adrenergic receptor, where it functions as a potent agonist. It also demonstrates a much weaker agonist activity at α1-adrenergic receptors.

Adrenergic Receptors

Tiamenidine is classified as a centrally-acting α2-adrenergic receptor agonist[1]. Agonism at these receptors, which are primarily located on presynaptic neurons in the brainstem, inhibits the release of norepinephrine (B1679862). This reduction in noradrenergic signaling leads to a decrease in sympathetic tone, resulting in lowered blood pressure and heart rate[2]. The affinity of tiamenidine for α2 receptors is substantially higher than for α1 receptors, indicating a high degree of selectivity that underlies its primary therapeutic action[1].

Imidazoline Receptors

Quantitative Data: Receptor Binding Affinity

The binding affinity of Tiamenidine has been quantified using competitive radioligand binding assays. The following table summarizes the available data, presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand.

| Target Receptor | Ligand Type | IC50 Value | Reference |

| α2-Adrenergic Receptor | Agonist | 9.1 nM | [1] |

| α1-Adrenergic Receptor | Agonist | 4.85 µM | [1] |

| I1-Imidazoline Receptor | Putative Agonist | Data Not Available | - |

Note: A lower IC50 value indicates a higher binding affinity. The data clearly illustrates Tiamenidine's high affinity and selectivity for the α2-adrenergic receptor over the α1 subtype.

Signaling Pathways

Activation of the α2-adrenergic and putative activation of I1-imidazoline receptors by tiamenidine initiates distinct downstream intracellular signaling cascades.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptor is canonically coupled to an inhibitory G protein (Gαi/o)[2]. The activation of this pathway by tiamenidine leads to a cascade of intracellular events aimed at reducing neuronal excitability.

-

G Protein Activation: Tiamenidine binding induces a conformational change in the α2-receptor, promoting the exchange of GDP for GTP on the αi subunit of the associated G protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Physiological Response: Reduced cAMP levels decrease the activity of protein kinase A (PKA), leading to modulation of ion channels and ultimately inhibiting the release of norepinephrine from the presynaptic neuron. This sympathoinhibitory effect is the cornerstone of tiamenidine's antihypertensive action.

Putative I1-Imidazoline Receptor Signaling

The signaling pathway for I1-imidazoline receptors is less definitively characterized than that of α2-receptors. However, studies with other I1 agonists like moxonidine (B1115) suggest a pathway independent of cAMP.

-

Receptor Activation: Tiamenidine binds to the I1-imidazoline receptor.

-

PLC Activation: This may lead to the activation of Phosphatidylcholine-Selective Phospholipase C (PC-PLC).

-

Second Messenger Production: PC-PLC activation results in the production of the second messenger diacylglycerol (DAG).

-

Physiological Response: The subsequent downstream effects contribute to the reduction of sympathetic tone, complementing the effects of α2-receptor activation[4].

Experimental Protocols

The characterization of tiamenidine's binding affinity and functional activity relies on standard pharmacological assays. The following are detailed, representative methodologies.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (IC50, which can be used to calculate Ki) of tiamenidine for the α2-adrenergic receptor.

Objective: To quantify the affinity of this compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Biological Sample: Membrane preparations from cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex or transfected HEK293 cells).

-

Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine (α2-selective antagonists).

-

Competitor: this compound.

-

Non-specific control: High concentration of a non-labeled antagonist (e.g., 10 µM Yohimbine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration: Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Equipment: 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + Non-specific control.

-

Competition: Membrane preparation + Radioligand + serial dilutions of Tiamenidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add the components to a final volume of 250 µL. Typically, this involves adding 150 µL of membranes, 50 µL of the competitor/control, and 50 µL of the radioligand. Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Tiamenidine.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Protocol: cAMP Functional Assay

This protocol measures the functional consequence of tiamenidine binding to the Gαi-coupled α2-adrenergic receptor.

Objective: To determine the effect of Tiamenidine on intracellular cAMP levels in cells expressing α2-adrenergic receptors.

Materials:

-

Cells: HEK293 or CHO cells transiently or stably expressing the human α2-adrenergic receptor.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator, used to elevate basal cAMP levels).

-

Test Compound: this compound.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Detection Kit: A commercial cAMP detection kit (e.g., ELISA-based).

-

Equipment: Cell culture supplies, multi-well plate reader.

Methodology:

-

Cell Culture: Seed the cells in 96-well plates and grow to near-confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with the assay medium (containing IBMX) for 15-30 minutes at 37°C.

-

Treatment: Add serial dilutions of Tiamenidine to the wells.

-

Stimulation: Add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells except the basal control. This will stimulate cAMP production.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the ELISA kit. This typically involves a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of Tiamenidine.

-

Fit the data using a non-linear regression model to determine the EC50 (concentration for 50% of maximal inhibition of the forskolin response).

-

Conclusion

The mechanism of action of this compound is primarily driven by its potent and selective agonism at centrally-located α2-adrenergic receptors. This interaction triggers a Gαi-coupled signaling cascade that inhibits adenylyl cyclase, reduces intracellular cAMP, and suppresses presynaptic norepinephrine release, leading to a sympathoinhibitory effect and a reduction in blood pressure. A secondary, complementary mechanism involving agonism at I1-imidazoline receptors is also likely, consistent with its chemical structure. The quantitative binding data confirms a high selectivity for the α2-adrenoceptor, providing a clear rationale for its therapeutic application in hypertension. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and similar compounds.

References

- 1. Tiamenidine - Wikipedia [en.wikipedia.org]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kup.at [kup.at]

- 7. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiamenidine Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamenidine (B1682899) hydrochloride is a centrally-acting antihypertensive agent belonging to the imidazoline (B1206853) class of drugs.[1] Structurally related to clonidine, it was developed for the management of essential hypertension.[1] This technical guide provides a detailed overview of the pharmacological profile of tiamenidine hydrochloride, including its mechanism of action, receptor binding affinity, pharmacodynamic effects, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action

This compound exerts its primary pharmacological effect through its agonist activity at α2-adrenergic receptors in the central nervous system.[1] Stimulation of these presynaptic autoreceptors in the brainstem, particularly in the nucleus tractus solitarii, leads to a reduction in sympathetic outflow from the central nervous system. This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and cardiac output, ultimately leading to a reduction in blood pressure.[1]

While its principal mechanism involves central α2-adrenergic agonism, tiamenidine also exhibits a significantly lower affinity for α1-adrenergic receptors, where it acts as an agonist.[1] The clinical significance of this α1-adrenergic activity is considered minimal compared to its potent α2-adrenergic effects.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Quantitative Pharmacology

Receptor Binding Profile

The affinity of this compound for adrenergic receptors has been characterized through in vitro binding assays. The following table summarizes the available data.

| Receptor Subtype | IC50 (nM) | Reference |

| α2-Adrenergic Receptor | 9.1 | [1] |

| α1-Adrenergic Receptor | 4850 | [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacodynamic Effects in Humans

Clinical studies in hypertensive patients have demonstrated the effects of this compound on various cardiovascular parameters.

| Parameter | Effect | Reference |

| Blood Pressure | Significant Reduction | [1] |

| Heart Rate | Reduction | [1] |

| Cardiac Output | Lowered | [1] |

| Sinus Node Recovery Time | Significantly Increased | [1] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been investigated in humans. The following table summarizes a key parameter.

| Parameter | Value | Species | Reference |

| Elimination Half-life (t½) | 2.3–5 hours | Human | [1] |

Due to the limited publicly available data, a comprehensive table of all ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound cannot be provided. For illustrative purposes, the following table presents typical pharmacokinetic parameters that would be evaluated for a centrally-acting antihypertensive drug, with data for the structurally and functionally similar drug, tizanidine, provided as an example.

| Parameter | Tizanidine (Example) | Species |

| Bioavailability | ~40% | Human |

| Time to Peak (Tmax) | ~1 hour | Human |

| Plasma Protein Binding | ~30% | Human |

| Volume of Distribution (Vd) | 2.4 L/kg | Human |

| Major Metabolism Route | Hepatic (CYP1A2) | Human |

| Major Excretion Route | Renal | Human |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing clonidine-like drugs, the following protocols can be outlined.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of this compound for α2-adrenergic receptors.

Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Binding Assay: The assay is performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenergic agonist (e.g., 10 µM clonidine).

-

Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This model is used to evaluate the blood pressure-lowering effects of this compound.

Workflow for In Vivo Antihypertensive Study

Caption: Workflow for an in vivo antihypertensive study.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as the animal model of essential hypertension.

-

Blood Pressure Measurement: Blood pressure and heart rate are measured using a non-invasive tail-cuff method or via a catheter implanted in the carotid or femoral artery for direct measurement in conscious, unrestrained animals.

-

Experimental Procedure:

-

Animals are acclimatized to the measurement procedure to minimize stress-induced fluctuations in blood pressure.

-

Baseline blood pressure and heart rate are recorded.

-

This compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Blood pressure and heart rate are monitored at regular intervals for several hours after drug administration.

-

-

Data Analysis: The changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline are calculated for each dose group and compared to the vehicle control group. Dose-response curves are generated to determine the potency and efficacy of this compound.

Conclusion

This compound is a potent, centrally-acting α2-adrenergic agonist with a pharmacological profile similar to that of clonidine. Its primary mechanism of action involves the reduction of central sympathetic outflow, leading to a decrease in blood pressure and heart rate. While it also interacts with α1-adrenergic receptors, its affinity for these receptors is substantially lower. The available pharmacokinetic data indicate a relatively short elimination half-life in humans. The experimental protocols outlined in this guide provide a framework for the continued investigation of tiamenidine and other centrally-acting antihypertensive agents. Further research to fully elucidate the comprehensive ADME profile and receptor binding characteristics of this compound would be beneficial for a more complete understanding of its pharmacology.

References

Tiamenidine Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamenidine (B1682899) hydrochloride is a centrally-acting alpha-2 (α2) adrenergic receptor agonist that has been utilized for its antihypertensive properties. This document provides a comprehensive technical overview of the discovery, synthesis pathway, and mechanism of action of tiamenidine hydrochloride. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and structured data for easy reference.

Discovery and Development

Tiamenidine, a thiophene (B33073) analog of clonidine (B47849), was first prepared by R. Rippel and colleagues at Hoechst AG, with patents for its synthesis filed in the early 1970s.[1] Marketed under brand names such as Sundralen and Symcorad by Sanofi-Aventis, it was developed for the management of essential hypertension.[2] this compound is the salt form of tiamenidine, which is commonly used in pharmaceutical formulations.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its activity as a potent agonist at α2-adrenergic receptors in the central nervous system.[2][3][4] This agonistic activity inhibits the release of excitatory neurotransmitters such as norepinephrine, leading to a reduction in sympathetic outflow from the brain. This, in turn, results in decreased peripheral vascular resistance and a lowering of blood pressure.[5] While its primary target is the α2-adrenergic receptor, it demonstrates significantly less affinity for α1-adrenergic receptors.[2]

Receptor Binding Affinity

| Receptor | IC50 |

| α2-Adrenergic Receptor | 9.1 nM[2] |

| α1-Adrenergic Receptor | 4.85 µM[2] |

Synthesis Pathway

The synthesis of tiamenidine is a multi-step process. A general pathway involves the reaction of a thiourea (B124793) derivative with methyl iodide, which is then followed by a cyclization reaction with ethylenediamine.[2]

Synthesis Workflow

Caption: General synthesis pathway of Tiamenidine.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following outlines a general methodology for the synthesis of tiamenidine and its hydrochloride salt.

Synthesis of Tiamenidine

A common synthetic route involves the following conceptual steps:

-

Formation of the S-methylisothiourea intermediate: The starting thiourea derivative is reacted with methyl iodide in a suitable solvent. The reaction mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization to form the imidazoline (B1206853) ring: The resulting S-methyl analogue is then heated with ethylenediamine. This step leads to the formation of the 2-aminoimidazoline (B100083) ring structure of tiamenidine. The product is then isolated and purified using standard techniques such as crystallization or chromatography.

Preparation of this compound

The hydrochloride salt of tiamenidine can be prepared by treating the tiamenidine base with hydrochloric acid in an appropriate solvent.

-

The tiamenidine base is dissolved in a suitable organic solvent (e.g., isopropanol).

-

A solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or isopropanol) is added to the tiamenidine solution.

-

The resulting this compound salt, which is typically insoluble in the organic solvent, precipitates out of the solution.

-

The precipitate is then collected by filtration, washed with a cold solvent, and dried to yield the final product.

Pharmacological and Physicochemical Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H11Cl2N3S[6][7] |

| Molecular Weight | 252.16 g/mol [6] |

| Melting Point | 228-229 °C[1][8] |

Pharmacokinetic and Pharmacodynamic Parameters

Clinical studies have shown that tiamenidine, similar to clonidine, can significantly increase sinus node recovery time and lower cardiac output in hypertensive individuals.[2] Treatment with tiamenidine has been shown to reduce plasma levels of noradrenaline and adrenaline, as well as plasma renin activity.[9] However, abrupt withdrawal from either tiamenidine or clonidine can lead to a rebound in blood pressure and these plasma biomarkers.[9]

Signaling Pathway

The mechanism of action of this compound involves the modulation of adrenergic signaling pathways.

References

- 1. Tiamenidine [drugfuture.com]

- 2. Tiamenidine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tiamenidine | CAS#:31428-61-2 | Chemsrc [chemsrc.com]

- 5. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 6. This compound | C8H11Cl2N3S | CID 39973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tiamenidine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamenidine (B1682899) Hydrochloride is a centrally-acting antihypertensive agent belonging to the imidazoline (B1206853) class of drugs. It functions primarily as an agonist at α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and subsequent decreases in blood pressure and heart rate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Tiamenidine Hydrochloride. Detailed experimental protocols for key clinical and preclinical evaluations are presented, along with a summary of quantitative data and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is the hydrochloride salt of Tiamenidine. The chemical and physical properties of both the base and the hydrochloride salt are crucial for its formulation and pharmacological activity.

Chemical Structure:

-

Tiamenidine: N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine[1]

-

This compound: N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[2]

Table 1: Chemical and Physical Properties of Tiamenidine and this compound

| Property | Tiamenidine | This compound |

| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine[1] | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[2] |

| CAS Number | 31428-61-2[1] | 51274-83-0[2] |

| Molecular Formula | C₈H₁₀ClN₃S[1] | C₈H₁₁Cl₂N₃S[2] |

| Molecular Weight | 215.70 g/mol [1] | 252.16 g/mol [2] |

| Appearance | Solid powder[3] | - |

| Melting Point | 152°C | - |

| Solubility | To be determined[3] | - |

| Storage | Dry, dark, at 0-4°C (short-term) or -20°C (long-term)[3] | - |

Mechanism of Action and Signaling Pathway

Tiamenidine is a centrally-acting α2-adrenergic receptor agonist with an IC50 of 9.1 nM.[4] It exhibits a much lower affinity for α1-adrenergic receptors, with an IC50 of 4.85 μM.[4] Its antihypertensive effect is primarily attributed to its agonistic activity at presynaptic α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii. This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, which in turn reduces peripheral vascular resistance, heart rate, and blood pressure.

The signaling cascade initiated by the activation of α2-adrenergic receptors by Tiamenidine involves a Gi heterotrimeric G-protein. The α subunit of the Gi protein dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activation of protein kinase A (PKA), which subsequently affects the phosphorylation of various downstream proteins involved in neurotransmitter release.

Caption: this compound Signaling Pathway.

Experimental Protocols

Clinical Trial in Essential Hypertension

A study investigating the effects of this compound in patients with essential hypertension involved a structured protocol to assess its impact on blood pressure and sympathetic nervous system activity.

Table 2: Summary of a Clinical Trial Protocol for this compound in Hypertension

| Phase | Duration | Protocol |

| Pre-treatment | - | Patients with essential hypertension were selected. A baseline assessment of blood pressure, heart rate, plasma catecholamines (noradrenaline and adrenaline), and plasma renin activity was conducted. |

| Treatment | 1 year | Patients were administered this compound. The dosage was adjusted to achieve optimal blood pressure control. Regular monitoring of blood pressure and heart rate was performed. |

| Withdrawal | 96 hours | Tiamenidine was abruptly withdrawn and replaced with a placebo in a single-blind manner. Blood pressure, heart rate, plasma noradrenaline, and urinary metanephrine (B195012) and catecholamine excretion were monitored at regular intervals. |

Experimental Workflow for Clinical Trial:

Caption: Experimental Workflow of a this compound Clinical Trial.

Measurement of Plasma Catecholamines (Noradrenaline and Adrenaline)

A common method for the determination of plasma catecholamines is the radioenzymatic assay.

Protocol:

-

Blood Collection: Venous blood samples are collected into chilled tubes containing EDTA.

-

Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.

-

Enzymatic Conversion: Plasma noradrenaline and adrenaline are converted to their respective O-methylated derivatives, normetanephrine (B1208972) and metanephrine, using the enzyme catechol-O-methyltransferase (COMT) in the presence of a radiolabeled methyl donor, S-adenosyl-L-methionine ([³H]-SAM).

-

Extraction: The radiolabeled metanephrines are extracted from the plasma using an organic solvent.

-

Separation: The extracted metanephrines are separated using techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC).

-

Quantification: The radioactivity of the separated metanephrines is measured using a liquid scintillation counter. The concentration of noradrenaline and adrenaline in the original plasma sample is then calculated based on the radioactivity and known standards.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically determined by measuring the rate of angiotensin I generation.

Protocol:

-

Blood Collection: Venous blood is collected into tubes containing EDTA.

-

Plasma Separation: The blood is centrifuged to obtain plasma.

-

Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific period. During this incubation, renin in the plasma acts on its substrate, angiotensinogen, to produce angiotensin I. A parallel sample is kept at 0-4°C to prevent enzymatic activity, serving as a blank.

-

Immunoassay: The amount of angiotensin I generated is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The plasma renin activity is expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).

Quantitative Data

Clinical studies have provided quantitative data on the effects of this compound on various physiological parameters.

Table 3: Effects of this compound on Cardiovascular and Biochemical Parameters in Hypertensive Patients

| Parameter | Pre-treatment (Mean) | During Treatment (Mean) | Post-withdrawal (Peak/Change) |

| Systolic Blood Pressure (mmHg) | 178 | 152 | 194 (18h post-withdrawal) |

| Diastolic Blood Pressure (mmHg) | 108 | 86 | 112 (18h post-withdrawal) |

| Plasma Noradrenaline | Baseline | Reduced | Rose within 24h |

| Urinary Metanephrine | Baseline | - | Increased |

| Urinary Catecholamines | Baseline | - | Increased |

| Plasma Renin Activity | Baseline | Reduced | Rose post-withdrawal |

| Saliva Production | Baseline | - | Rose 100% at 24h |

Note: The data presented is a synthesis from multiple studies and should be interpreted as representative rather than absolute values from a single study.

Conclusion

This compound is a potent α2-adrenergic receptor agonist with demonstrated efficacy in the management of essential hypertension. Its mechanism of action, centered on the reduction of central sympathetic outflow, is well-characterized. The provided experimental protocols offer a framework for the clinical and biochemical evaluation of Tiamenidine and similar compounds. The quantitative data highlight its therapeutic effects and also underscore the potential for rebound hypertension upon abrupt withdrawal, a characteristic shared with other centrally-acting antihypertensive agents. This technical guide serves as a valuable resource for researchers and clinicians involved in the study and development of adrenergic receptor modulators.

References

- 1. Abrupt withdrawal of the antihypertensive agent tiamenidine after 12-months' treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular withdrawal effects of clonidine and tiamenidine on abrupt cessation of oral treatment in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Withdrawal phenomena in subjects with essential hypertension on clonidine or tiamenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Tiamenidine Hydrochloride's Interaction with the α2-Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of tiamenidine (B1682899) hydrochloride's interaction with its primary target, the α2-adrenergic receptor. Tiamenidine hydrochloride is a centrally-acting antihypertensive agent that exhibits its pharmacological effects through agonism at α2-adrenergic receptors. Understanding the molecular interactions between tiamenidine and its receptor is crucial for the rational design of novel, more selective, and efficacious therapeutic agents.

This document outlines the key characteristics of both the ligand and the receptor, details a proposed workflow for in silico modeling, describes the relevant signaling pathways, and provides comprehensive experimental protocols for the validation of computational findings.

Ligand and Receptor Profile

This compound

Tiamenidine is an imidazoline (B1206853) derivative with a chemical structure similar to clonidine. It acts as a potent agonist at α2-adrenergic receptors and to a much lesser extent at α1-adrenergic receptors.

| Property | Value | Reference |

| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

| Molecular Formula | C₈H₁₁Cl₂N₃S | |

| Molecular Weight | 252.16 g/mol | |

| α2-Adrenergic Receptor IC₅₀ | 9.1 nM | |

| α1-Adrenergic Receptor IC₅₀ | 4.85 µM |

The α2-Adrenergic Receptor

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines like norepinephrine (B1679862) and epinephrine. There are three subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. Tiamenidine, like clonidine, is known to act on these receptors in the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. The α2A subtype is the predominant subtype in the central nervous system and is primarily responsible for the sedative and antihypertensive effects of α2-agonists.

These receptors are coupled to inhibitory G proteins (Gαi), which, upon activation, inhibit the enzyme adenylyl cyclase.

In Silico Modeling Workflow

Due to the absence of a publicly available crystal structure of the α2-adrenergic receptor in complex with tiamenidine, a homology modeling and molecular docking approach is proposed.

Homology Modeling of the α2A-Adrenergic Receptor

Given that the crystal structure of the α2-adrenergic receptor is not fully elucidated, homology modeling based on a suitable template, such as the structure of another GPCR like bovine rhodopsin or the human β2-adrenergic receptor, is a viable approach.

Proposed Protocol:

-

Template Selection: Identify a high-resolution crystal structure of a related GPCR to serve as a template. The human β2-adrenergic receptor (PDB ID: 2RH1) is a common template for class A GPCRs.

-

Sequence Alignment: Perform a sequence alignment between the human α2A-adrenergic receptor and the template protein to identify conserved and variable regions.

-

Model Building: Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate a three-dimensional model of the α2A-adrenergic receptor based on the alignment.

-

Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. The quality of the model can then be assessed using tools like PROCHECK and Ramachandran plot analysis to ensure proper stereochemistry.

Molecular Docking of this compound

Molecular docking can be employed to predict the binding pose and affinity of tiamenidine within the binding pocket of the modeled α2A-adrenergic receptor.

Proposed Protocol:

-

Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 39973). Prepare the ligand for docking by assigning appropriate atom types and charges.

-

Receptor Preparation: Prepare the homology model of the α2A-adrenergic receptor by adding hydrogen atoms, assigning charges, and defining the binding site. The binding site can be identified based on the location of conserved residues known to be important for ligand binding in other aminergic GPCRs.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, MOE) to dock tiamenidine into the defined binding site of the receptor.

-

Pose Analysis and Scoring: Analyze the resulting docking poses to identify the most favorable binding orientation based on scoring functions and visual inspection of the interactions with key amino acid residues. Key interacting residues for α2-agonists often include aspartate in transmembrane helix 3 (TM3) and serine residues in TM5.

Caption: In Silico Modeling Workflow.

Signaling Pathways

Activation of the α2-adrenergic receptor by this compound initiates a cascade of intracellular events, primarily through the Gαi signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Gαi Signaling Pathway

The α2-adrenergic receptor is coupled to a heterotrimeric G protein consisting of αi, β, and γ subunits.

Caption: Gαi Signaling Pathway.

Downstream cAMP Signaling

The decrease in cAMP levels affects the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the physiological effects of tiamenidine.

Caption: Downstream cAMP Signaling.

Experimental Protocols

To validate the in silico predictions and to quantitatively characterize the interaction of this compound with the α2-adrenergic receptor, radioligand binding assays are essential.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human α2A-adrenergic receptor.

-

Radioligand: [³H]-clonidine or [³H]-rauwolscine.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the α2A-adrenergic receptor in binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding.

-

For non-specific binding, add a high concentration of a known α2-adrenergic antagonist (e.g., 10 µM yohimbine).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of tiamenidine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Saturation Binding Assay

This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.

Materials:

-

Same as for the competition binding assay, excluding the unlabeled competitor.

Protocol:

-

Membrane Preparation: Prepare a suspension of cell membranes as described above.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension.

-

50 µL of varying concentrations of the radioligand (e.g., 0.1 to 10 times the expected Kd).

-

For non-specific binding wells, add a high concentration of a known α2-adrenergic antagonist.

-

-

Incubation, Filtration, and Counting: Follow the same procedures as in the competition binding assay.

-

Data Analysis:

-

Calculate specific binding for each radioligand concentration.

-

Plot the specific binding (B) against the concentration of the free radioligand ([L]).

-

Fit the data to a one-site binding (hyperbola) equation: B = (Bmax * [L]) / (Kd + [L]) to determine the Bmax and Kd values.

-

Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis.

-

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of the interaction between this compound and the α2-adrenergic receptor. The proposed workflow, from homology modeling and molecular docking to the elucidation of signaling pathways, offers a robust approach to understanding the molecular basis of tiamenidine's therapeutic action. The detailed experimental protocols for radioligand binding assays are essential for the validation of computational predictions and for providing the quantitative data necessary for a complete structure-activity relationship study. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of next-generation α2-adrenergic receptor agonists with improved pharmacological profiles.

Tiamenidine Hydrochloride: A Technical Guide to Early-Stage Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamenidine hydrochloride, an imidazoline (B1206853) derivative, has been investigated for its therapeutic potential, primarily as a centrally-acting antihypertensive agent. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its pharmacological profile, mechanism of action, and preclinical and clinical findings. The information is presented to facilitate further research and development of this compound.

Pharmacological Profile

This compound is a potent α2-adrenergic receptor agonist with significantly lower affinity for α1-adrenergic receptors. This selectivity forms the basis of its primary pharmacological effects.

Receptor Binding Affinity

Quantitative analysis of Tiamenidine's interaction with adrenergic receptors reveals a distinct selectivity profile. The following table summarizes the key binding affinity data.

| Receptor Subtype | IC50 Value | Reference |

| α2-Adrenergic Receptor | 9.1 nM | [1] |

| α1-Adrenergic Receptor | 4.85 µM | [1] |

Table 1: Receptor Binding Affinity of Tiamenidine

Pharmacokinetics

Limited pharmacokinetic data is available from early studies.

| Parameter | Value | Reference |

| Elimination Half-life | 2.3–5 hours | [1] |

Table 2: Pharmacokinetic Properties of Tiamenidine

Mechanism of Action

This compound exerts its therapeutic effects primarily through its agonist activity at central α2-adrenergic receptors.

Central α2-Adrenergic Agonism

Activation of presynaptic α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii, leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased release of norepinephrine (B1679862) at peripheral nerve terminals, leading to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway

The binding of this compound to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.

Caption: this compound Signaling Pathway.

Preclinical Research

In Vivo Studies in Animal Models

-

Objective: To investigate the central hypotensive effects of Tiamenidine.

-

Methodology:

-

Animal Model: Rabbits.

-

Procedure: Tiamenidine (100 µg) was administered directly into the cisterna magna. Blood pressure and heart rate were monitored. For comparison, the same dose was administered intravenously.

-

-

Results: Intracisternal administration of Tiamenidine resulted in a significant decrease in both blood pressure and heart rate, whereas intravenous administration of the same dose had no effect, suggesting a central mechanism of action.[2]

References

Methodological & Application

Tiamenidine Hydrochloride In Vitro Assay Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of Tiamenidine Hydrochloride. This compound is a centrally-acting α2-adrenergic receptor agonist.[1] The protocols outlined below describe methods to determine the binding affinity of this compound to the α2-adrenergic receptor and to functionally assess its agonistic activity through the measurement of intracellular cyclic AMP (cAMP) levels.

Introduction

Tiamenidine is an imidazoline (B1206853) compound that functions as a centrally-acting α2-adrenergic receptor agonist, with a significantly lower affinity for the α1-adrenergic receptor.[1] Its mechanism of action is primarily mediated through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2] Activation of the Gi-coupled α2-adrenergic receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[2] This signaling cascade ultimately mediates the physiological effects of Tiamenidine, such as its hypotensive activity.

Understanding the in vitro pharmacology of this compound is crucial for drug development and research purposes. The following protocols provide standardized methods for assessing its receptor binding and functional activity.

Data Presentation

The following table summarizes the known quantitative data for Tiamenidine's interaction with adrenergic receptors.

| Compound | Receptor | Parameter | Value |

| Tiamenidine | α2-adrenergic receptor | IC50 | 9.1 nM |

| Tiamenidine | α1-adrenergic receptor | IC50 | 4.85 μM |

Table 1: In vitro activity of Tiamenidine at adrenergic receptors.[1]

Signaling Pathway

The activation of the α2-adrenergic receptor by this compound initiates a Gi-coupled signaling cascade. This pathway begins with the binding of Tiamenidine to the receptor, leading to a conformational change and the activation of the associated heterotrimeric G-protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream cellular responses.

Experimental Protocols

α2-Adrenergic Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α2-adrenergic receptor. The assay measures the ability of this compound to displace a known α2-adrenergic receptor radioligand from the receptor.

Experimental Workflow:

Materials:

-

Cell membranes from a cell line recombinantly expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Clonidine or [3H]Yohimbine (an antagonist).

-

Non-specific binding control: High concentration of a non-labeled α2-adrenergic ligand (e.g., 10 µM phentolamine).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

-

This compound Competition: 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM), 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: cAMP Measurement

This protocol measures the functional agonistic activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in whole cells expressing the α2-adrenergic receptor.

Experimental Workflow:

Materials:

-

A cell line expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Cell Preparation: On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.

-

Compound Addition: Add 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM) to the respective wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add 50 µL of forskolin (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data by setting the cAMP level in the presence of forskolin alone as 100% and the basal cAMP level (no forskolin) as 0%.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

-

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the in vitro characterization of this compound. The radioligand binding assay allows for the precise determination of its affinity for the α2-adrenergic receptor, while the functional cAMP assay provides a quantitative measure of its agonistic potency. These assays are essential tools for researchers and drug development professionals working with this compound and other α2-adrenergic receptor modulators.

References

Application Note: Tiamenidine Hydrochloride Activity Assessment Using a cAMP Functional Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiamenidine (B1682899) Hydrochloride is a potent α2-adrenergic receptor agonist, sharing pharmacological properties with clonidine (B47849).[1][2] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi.[3][4] Activation of the α2-adrenergic receptor by an agonist like Tiamenidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5][6][7] This reduction in cAMP, a critical second messenger, mediates various downstream cellular processes.[3] Consequently, quantifying changes in intracellular cAMP concentration is a robust method for determining the functional activity of Tiamenidine Hydrochloride at the α2-adrenergic receptor.

This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP functional assay to characterize the activity of this compound. HTRF assays are competitive immunoassays that offer a sensitive and high-throughput method for measuring intracellular cAMP levels.[3][8][9][10]

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is based on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (Eu3+ cryptate).[3][10] When the Eu3+ cryptate-labeled antibody and the d2-labeled cAMP are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, resulting in a high fluorescence signal.[8][11] An increase in intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody, leading to a disruption of FRET and a decrease in the fluorescence signal.[9][10] Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to decreased cAMP.

Experimental Protocol: HTRF cAMP Assay for this compound

This protocol is designed for a 384-well plate format.

Materials and Reagents:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human α2-adrenergic receptor.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP response.

-

Cell Culture Medium: As recommended for the specific cell line.

-

Assay Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer, or other suppliers) containing:

-

cAMP-d2 tracer

-

Anti-cAMP Eu3+ Cryptate antibody

-

Lysis Buffer

-

cAMP standards

-

-

384-well low-volume, white, opaque microplates.

-

HTRF-compatible microplate reader.

Experimental Workflow Diagram:

Caption: Experimental workflow for the HTRF cAMP functional assay.

Procedure:

-

Cell Preparation:

-

Culture the α2-adrenergic receptor-expressing cells to approximately 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in the assay buffer at the desired concentration (e.g., 1,500 cells/well in 5 µL).

-

-

Compound Preparation:

-

Prepare a concentration-response curve of this compound by performing serial dilutions in the assay buffer.

-

Prepare a stock solution of Forskolin in assay buffer. The final concentration of Forskolin should be at its EC80 to sufficiently stimulate cAMP production.

-

-

Assay Plate Setup:

-

Add 5 µL of the cell suspension to each well of the 384-well plate.

-

Add 2.5 µL of the this compound dilutions to the appropriate wells.

-

Add 2.5 µL of assay buffer to the control wells.

-

To stimulate cAMP production, add 2.5 µL of the Forskolin solution to all wells except the basal control wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the detection reagents.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP Eu3+ Cryptate solution to each well.

-

Seal the plate and incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor (Eu3+ cryptate) and acceptor (d2).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.

-

Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

-

Data Presentation

The following tables summarize hypothetical data obtained from the HTRF cAMP assay for this compound.

Table 1: HTRF Assay Parameters

| Parameter | Value |

| Cell Line | CHO-K1-α2A |

| Cell Density | 1,500 cells/well |

| Forskolin Concentration (EC80) | 10 µM |

| Incubation Time (Compound) | 30 minutes |

| Incubation Time (Detection) | 60 minutes |

| Plate Format | 384-well |

Table 2: this compound Potency

| Compound | IC50 (nM) | Hill Slope |

| This compound | 9.1 | -1.05 |

| Clonidine (Reference Compound) | 7.5 | -1.10 |

Note: The data presented are for illustrative purposes only and may not represent actual experimental results. Tiamenidine has been reported to have an IC50 of 9.1 nM as an α2 adrenergic receptor agonist.[1]

Summary

This application note provides a comprehensive protocol for assessing the functional activity of this compound using a robust and high-throughput HTRF cAMP assay. The detailed methodology, along with the visual representations of the signaling pathway and experimental workflow, offers a clear guide for researchers in pharmacology and drug discovery to characterize the potency of α2-adrenergic receptor agonists. The principles and procedures outlined here can be adapted for the screening and characterization of other Gαi-coupled GPCR modulators.

References

- 1. Tiamenidine - Wikipedia [en.wikipedia.org]

- 2. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of clonidine upon adenylate cyclase activity, cyclic AMP production, and insulin release in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

Application Notes and Protocols for Tiamenidine Hydrochloride-Induced Hypertensive Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamenidine (B1682899) hydrochloride is a centrally-acting α2-adrenergic receptor agonist, pharmacologically similar to clonidine (B47849), which has been utilized in the management of essential hypertension.[1] This document provides a detailed experimental design for establishing a hypertensive rat model based on the principle of rebound hypertension following the abrupt withdrawal of tiamenidine. This model is valuable for studying the pathophysiology of hypertension driven by sympathetic nervous system overactivity and for the preclinical screening of novel antihypertensive agents.

The protocol is primarily adapted from established clonidine withdrawal-induced hypertension models in rats, given the analogous mechanism of action of tiamenidine.[2][3][4][5] Chronic administration of α2-adrenergic agonists like tiamenidine leads to a downregulation of α2-adrenergic receptors and a decrease in central sympathetic outflow, resulting in lower blood pressure.[6][7] Abrupt cessation of the treatment leads to a sudden surge in sympathetic activity, causing a hypertensive crisis, tachycardia, and other withdrawal symptoms.[7][8][9]

Mechanism of Action and Signaling Pathway

Tiamenidine, as an α2-adrenergic agonist, stimulates presynaptic α2-receptors in the brainstem, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[10][11] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] This reduction in cAMP inhibits the release of norepinephrine (B1679862) from presynaptic neurons, thereby decreasing sympathetic outflow from the central nervous system and lowering blood pressure.[12][13]

Chronic exposure to tiamenidine can lead to a compensatory downregulation of α2-adrenergic receptors. Upon abrupt withdrawal of the agonist, the reduced number of inhibitory presynaptic α2-receptors results in an uncontrolled release of norepinephrine, leading to a hypertensive state.[6]

Signaling Pathway of Tiamenidine Action

Caption: Signaling pathway of tiamenidine hydrochloride.

Experimental Design and Protocols

This section outlines the detailed methodology for inducing a hypertensive state in rats via tiamenidine withdrawal.

Experimental Workflow

Caption: Experimental workflow for the tiamenidine withdrawal model.

Materials and Reagents

-

This compound (analytical grade)

-

Vehicle (e.g., sterile saline or distilled water)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Standard rat chow and water ad libitum

-

Animal restrainers

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system

-

Syringes and needles for administration

Animal Housing and Acclimatization

-

House rats in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

-

Provide free access to standard laboratory chow and water.

-

Allow an acclimatization period of at least one week before the start of the experiment.

Experimental Groups

-

Group 1: Tiamenidine Withdrawal Group (n=8-10): Receives chronic this compound administration followed by abrupt withdrawal.

-

Group 2: Vehicle Control Group (n=8-10): Receives the vehicle on the same schedule as the tiamenidine group.

-

Group 3 (Optional): Sham Group (n=8-10): Undergoes the same handling and measurement procedures without any substance administration to control for stress-induced physiological changes.

Protocol for Induction of Tiamenidine Withdrawal Hypertension

-

Baseline Measurements:

-

Prior to treatment, accustom the rats to the blood pressure measurement procedure for several days to minimize stress-induced variations.

-

Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for at least three consecutive days.

-

-

Tiamenidine Administration (Chronic Phase):

-

Based on clonidine withdrawal protocols in rats, a suggested starting dose for this compound is 100-300 µg/kg, administered subcutaneously (s.c.) twice daily for 7 to 14 days.[4][5] The optimal dose and duration may require preliminary dose-ranging studies.

-

The control group should receive an equivalent volume of the vehicle via the same administration route and schedule.

-

Monitor blood pressure and heart rate daily during the treatment period to confirm the hypotensive effect of tiamenidine.

-

-

Abrupt Withdrawal and Monitoring:

-

After the chronic treatment period, abruptly cease the administration of this compound and the vehicle.

-

Measure SBP, DBP, and HR at regular intervals post-withdrawal, for example, at 0, 6, 12, 18, 24, and 48 hours. Rebound hypertension is typically observed between 16 to 24 hours after the last dose.[4]

-

Continue monitoring for up to 72 hours to observe the peak and subsequent decline of the hypertensive response.

-

Blood Pressure Measurement Protocol (Tail-Cuff Method)

-

Place the rat in a restrainer to minimize movement.

-

Gently warm the rat's tail for a few minutes to increase blood flow.

-

Place the tail cuff and a pulse sensor on the base of the tail.

-

Inflate and then gradually deflate the cuff while the system records the blood pressure.

-

Perform at least three to five consecutive measurements for each rat at each time point and calculate the average.

Data Presentation

The following tables summarize the expected quantitative data from a tiamenidine withdrawal-induced hypertensive rat model, based on analogous clonidine studies.

Table 1: Expected Hemodynamic Changes During Chronic Tiamenidine Administration

| Parameter | Baseline (Mean ± SEM) | Day 7 of Tiamenidine (100 µg/kg, s.c., b.i.d.) (Mean ± SEM) |

| Systolic Blood Pressure (mmHg) | 125 ± 5 | 100 ± 6 |

| Diastolic Blood Pressure (mmHg) | 85 ± 4 | 70 ± 5 |

| Heart Rate (beats/min) | 350 ± 15 | 280 ± 12 |

Table 2: Expected Hemodynamic Changes Following Tiamenidine Withdrawal

| Time Post-Withdrawal | Systolic Blood Pressure (mmHg) (Mean ± SEM) | Diastolic Blood pressure (mmHg) (Mean ± SEM) | Heart Rate (beats/min) (Mean ± SEM) |

| 0 hours | 102 ± 5 | 72 ± 4 | 285 ± 10 |

| 6 hours | 115 ± 6 | 80 ± 5 | 320 ± 12 |

| 12 hours | 135 ± 7 | 95 ± 6 | 380 ± 15 |

| 18 hours (Peak) | 155 ± 8 | 110 ± 7 | 420 ± 18 |

| 24 hours | 145 ± 7 | 100 ± 6 | 400 ± 16 |

| 48 hours | 130 ± 6 | 90 ± 5 | 360 ± 14 |

Conclusion

The this compound withdrawal-induced hypertensive rat model provides a robust and reproducible method for studying the mechanisms of sympathetically driven hypertension. This model is particularly useful for evaluating the efficacy of novel antihypertensive drugs that target the sympathetic nervous system. Careful adherence to the outlined protocols and meticulous data collection will ensure the generation of reliable and valuable preclinical data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug withdrawal and rebound hypertension: differential action of the central antihypertensive drugs moxonidine and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of long-term administration and withdrawal of clonidine on activity of sympathetic efferent nerve unit in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of central noradrenergic mechanisms in the rebound hypertension following clonidine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta 2-adrenoceptor antagonists intensify clonidine withdrawal syndrome in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Clonidine Withdrawal Syndrome: Symptoms & Treatment [addictionresource.com]

- 8. Clonidine withdrawal. Mechanism and frequency of rebound hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in blood pressure, heart rate, and sympathetic activity on abrupt withdrawal of tiamenidine (HOE 440) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 12. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 13. youtube.com [youtube.com]

Application Notes and Protocols: Tiamenidine Hydrochloride in the Spontaneously Hypertensive Rat (SHR) Model

For Researchers, Scientists, and Drug Development Professionals